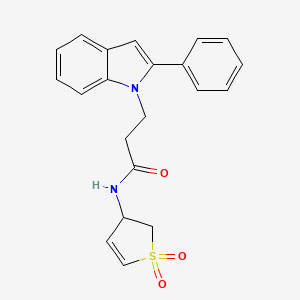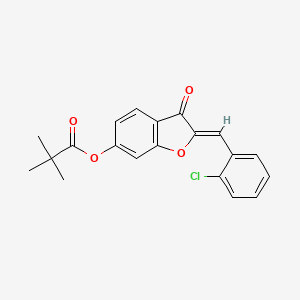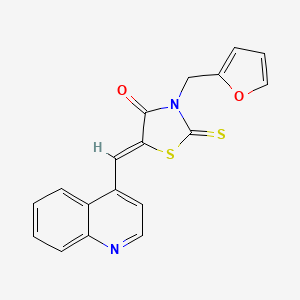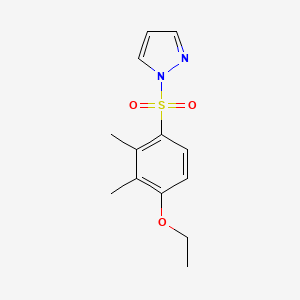![molecular formula C24H26N4O4S2 B12203469 5-{2-[1-Ethyl-5-(piperidylsulfonyl)benzimidazol-2-ylthio]acetyl}indolin-2-one](/img/structure/B12203469.png)
5-{2-[1-Ethyl-5-(piperidylsulfonyl)benzimidazol-2-ylthio]acetyl}indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[1-Ethyl-5-(piperidylsulfonyl)benzimidazol-2-ylthio]acetyl}indolin-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[1-Ethyl-5-(piperidylsulfonyl)benzimidazol-2-ylthio]acetyl}indolin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the piperidylsulfonyl group: This step involves the sulfonylation of the benzimidazole core using a sulfonyl chloride derivative in the presence of a base.
Formation of the indolin-2-one moiety: This is achieved through a cyclization reaction involving the thioacetylated benzimidazole and an appropriate indole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{2-[1-Ethyl-5-(piperidylsulfonyl)benzimidazol-2-ylthio]acetyl}indolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfoxides or sulfones back to the corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-{2-[1-Ethyl-5-(piperidylsulfonyl)benzimidazol-2-ylthio]acetyl}indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to specific receptors: The indole and benzimidazole moieties allow the compound to bind with high affinity to various receptors, modulating their activity.
Inhibiting enzymes: The compound can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.
Inducing apoptosis: In cancer cells, the compound can induce programmed cell death (apoptosis) through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with various biological activities.
Benzimidazole derivatives: Known for their antiviral and anticancer properties.
Piperidylsulfonyl compounds: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness
5-{2-[1-Ethyl-5-(piperidylsulfonyl)benzimidazol-2-ylthio]acetyl}indolin-2-one is unique due to its combination of indole, benzimidazole, and piperidylsulfonyl moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C24H26N4O4S2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
5-[2-(1-ethyl-5-piperidin-1-ylsulfonylbenzimidazol-2-yl)sulfanylacetyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C24H26N4O4S2/c1-2-28-21-9-7-18(34(31,32)27-10-4-3-5-11-27)14-20(21)26-24(28)33-15-22(29)16-6-8-19-17(12-16)13-23(30)25-19/h6-9,12,14H,2-5,10-11,13,15H2,1H3,(H,25,30) |
InChI Key |
IMQAFICMSCQISX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N=C1SCC(=O)C4=CC5=C(C=C4)NC(=O)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12203406.png)
![(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B12203410.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12203426.png)
![(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12203441.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B12203442.png)


![(2-Furylmethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B12203448.png)
![2-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12203449.png)

![N-[(2Z)-3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B12203472.png)
![5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B12203484.png)
